(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine, pyridine, and thiazole rings, followed by their assembly into the final compound. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Formation of the Pyridine Ring: Pyridine rings can be synthesized via methods such as the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Formation of the Thiazole Ring: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acids or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its complex structure and reactivity make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: This compound is unique due to its specific combination of piperidine, pyridine, and thiazole rings.
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methylamine: Another similar compound with an amine group.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical reactivity. Its combination of heterocyclic rings provides a versatile scaffold for the development of new compounds with tailored properties.
Biological Activity
The compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone , with CAS number 1797147-01-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O2S, with a molecular weight of 317.4 g/mol . The structure features a piperidine ring, which is known for its diverse biological activities, and a thiazole moiety that contributes to its pharmacological profile.
Property | Value |
---|---|
CAS Number | 1797147-01-3 |
Molecular Formula | C₁₆H₁₉N₃O₂S |
Molecular Weight | 317.4 g/mol |
Structural Features | Piperidine, Thiazole |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.
Antitumor Activity
Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and myeloma. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell proliferation and apoptosis regulation .
Case Study:
A study evaluated the cytotoxic effects of similar piperidine derivatives on multiple hematological cancer cell lines. The results indicated significant reductions in cell viability and increased expression of apoptosis-related genes such as p53 and Bax , suggesting a mechanism involving apoptosis induction .
Antimicrobial Activity
The compound's thiazole component is known for its antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Klebsiella pneumoniae | 0.030 |
Anti-inflammatory Activity
Piperidine derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structural motifs have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.
- Enzyme Inhibition: It may inhibit enzymes that are crucial for tumor growth or inflammatory responses.
- Gene Expression Modulation: Similar compounds have been shown to modulate the expression of genes involved in apoptosis and inflammation.
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-4-3-5-15(17-11)21-13-6-8-19(9-7-13)16(20)14-10-22-12(2)18-14/h3-5,10,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHASJIOUYUQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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